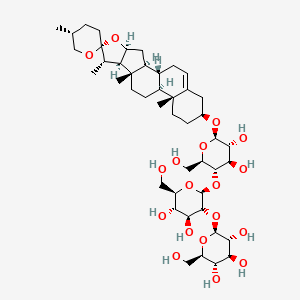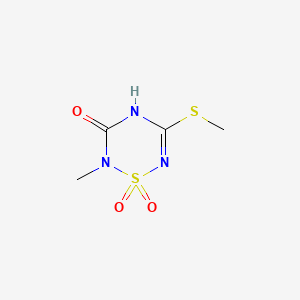![molecular formula C16H19Cl2N3S B14613302 Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- CAS No. 60096-96-0](/img/structure/B14613302.png)
Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and a 2-(4-methyl-5-thiazolyl)ethyl group. It is of interest in various fields of research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The piperazine ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2,4-dichlorophenyl group.
Introduction of 2-(4-Methyl-5-thiazolyl)ethyl Group: The final step involves the reaction of the intermediate compound with 2-(4-methyl-5-thiazolyl)ethyl bromide under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals.
作用机制
The mechanism of action of Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways or inhibition of key enzymes involved in biological processes.
相似化合物的比较
- Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-
- Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-imidazolyl)ethyl]-
- Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-pyrazolyl)ethyl]-
Comparison:
- Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is unique due to the presence of the thiazole ring, which may confer distinct biological activities compared to similar compounds with imidazole or pyrazole rings.
- The substitution pattern on the phenyl ring and the nature of the heterocyclic ring can significantly influence the compound’s reactivity and interactions with biological targets.
属性
CAS 编号 |
60096-96-0 |
|---|---|
分子式 |
C16H19Cl2N3S |
分子量 |
356.3 g/mol |
IUPAC 名称 |
5-[2-[4-(2,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C16H19Cl2N3S/c1-12-16(22-11-19-12)4-5-20-6-8-21(9-7-20)15-3-2-13(17)10-14(15)18/h2-3,10-11H,4-9H2,1H3 |
InChI 键 |
AMDRADRUMJBSFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)

![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
